molecular formula C17H13NO5 B303139 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate

2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate

Cat. No. B303139
M. Wt: 311.29 g/mol
InChI Key: JYFLUQOAUKCXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate, also known as MOBA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MOBA is a derivative of benzoxazine, a heterocyclic compound that has shown promising results in medicinal chemistry, materials science, and polymer chemistry.

Scientific Research Applications

2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and polymer chemistry. In medicinal chemistry, 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has also been investigated as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
In materials science, 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has been used as a monomer for the synthesis of benzoxazine-based polymers. These polymers have shown excellent mechanical properties, thermal stability, and flame retardancy. 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate-based polymers have potential applications in the aerospace, automotive, and electronics industries.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate as an anticancer agent involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival. 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate inhibits this pathway by blocking the activation of Akt and mTOR, leading to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has been found to have low toxicity and is well-tolerated in animal models. In vitro studies have shown that 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is its low toxicity, which makes it a promising candidate for further development as an anticancer agent. 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate. One area of interest is the development of 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate-based polymers for various applications in materials science. Another area of interest is the investigation of the mechanism of action of 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate as an anti-inflammatory agent. Additionally, further studies are needed to determine the efficacy of 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate as an anticancer agent in vivo.

Synthesis Methods

The synthesis of 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate involves the reaction of 2-methoxy-4-(4-hydroxyphenyl)phenyl acetate with 2-aminobenzoic acid in the presence of a coupling agent. The resulting product is then subjected to cyclization with acetic anhydride to form 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate. The yield of 2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is around 80%, and the purity can be increased through recrystallization.

properties

Product Name

2-methoxy-4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate

Molecular Formula

C17H13NO5

Molecular Weight

311.29 g/mol

IUPAC Name

[2-methoxy-4-(4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate

InChI

InChI=1S/C17H13NO5/c1-10(19)22-14-8-7-11(9-15(14)21-2)16-18-13-6-4-3-5-12(13)17(20)23-16/h3-9H,1-2H3

InChI Key

JYFLUQOAUKCXKT-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=O)O2)OC

Origin of Product

United States

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